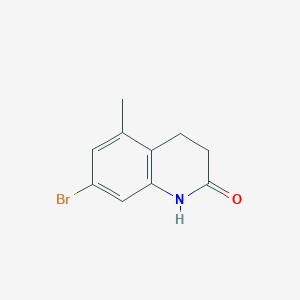

Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane is not directly discussed in the provided papers. However, insights into related compounds and their properties can be inferred. For instance, the paper titled "Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone" discusses the circular dichroism (CD) of R-(+)-3-methylcyclopentanone, a chiral cyclopentanone derivative, which is structurally related to cyclopentane derivatives like this compound .

Synthesis Analysis

The synthesis of related rhenium(I) isocyanide complexes is described in the second paper, where the complexes are synthesized through a reaction of ReBr(CO)5 with phosphinimines via a deoxygenation mechanism . Although this does not directly pertain to the synthesis of this compound, it provides an example of how complex molecules can be synthesized through reactions involving halogens and organometallic intermediates.

Molecular Structure Analysis

The molecular structure of the rhenium(I) isocyanide complexes is detailed in the second paper, including crystallographic data . This information is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and physical properties. While the structure of this compound is not provided, the principles of molecular structure analysis would be similar.

Chemical Reactions Analysis

The reactivity of the rhenium(I) isocyanide complexes with various amines and the subsequent formation of amidinium (carbene) complexes are discussed in the second paper . This showcases the chemical reactivity of the complexes and provides insight into the types of reactions that similar compounds might undergo, such as substitution or addition reactions.

Physical and Chemical Properties Analysis

The first paper provides information on the circular dichroism of R-(+)-3-methylcyclopentanone in different phases and the temperature dependence of its CD in solution . This data is indicative of the compound's chiroptical properties, which are important physical properties for chiral molecules. The second paper does not directly discuss the physical and chemical properties of the synthesized complexes, but the crystallographic data can give insights into the stability and solubility of similar compounds .

Scientific Research Applications

Bicyclo[3.3.0]octan-2-ylcyclopentanone Synthesis

Eberle, Keese, and Stoeckli-Evans (2001) investigated a compound structurally related to Rel-(1R,2R)-1-bromo-2-isopropoxycyclopentane. Their study focuses on the synthesis and crystal structure of a bicyclo[3.3.0]octan-2-ylcyclopentanone compound, demonstrating its potential in the field of organic chemistry and material science (Eberle, Keese, & Stoeckli-Evans, 2001).

Stereoselective Formation of Naphtho[1,2-c]pyrans

Giles et al. (1994) conducted research on stereoselective isomerization, leading to the formation of naphtho[1,2-c]pyrans. This study provides insights into the chemical behavior of compounds related to this compound in reactions that are significant for medicinal chemistry and synthetic organic chemistry (Giles et al., 1994).

Inhibition of Catecholamine Secretion

Ding et al. (2010) isolated compounds from Conyza canadensis that share structural similarities with this compound. Their study found that these compounds inhibit catecholamine secretion, a finding that could be significant in the development of new therapeutic agents (Ding et al., 2010).

Enantioselective Ring Cleavage

Joshi, Srebnik, and Brown (1988) explored the enantioselective ring cleavage of meso-epoxides using B-halodiisopinocampheylboranes, which relates to the study of this compound. Their work contributes to the understanding of asymmetric synthesis and chiral chemistry (Joshi, Srebnik, & Brown, 1988).

properties

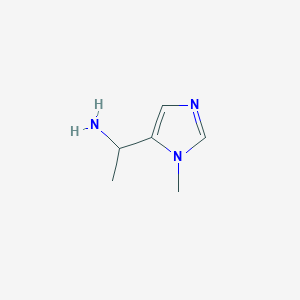

IUPAC Name |

(1R,2R)-1-bromo-2-propan-2-yloxycyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-6(2)10-8-5-3-4-7(8)9/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKYTKOMTZFCMT-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@@H]1CCC[C@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

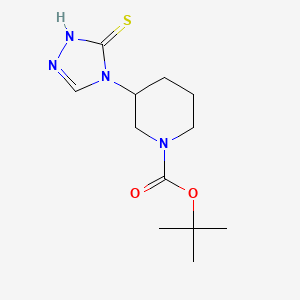

![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)

![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)